Denatonium benzoate

Übersicht

Beschreibung

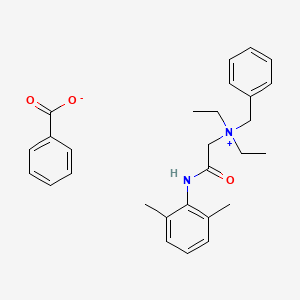

Denatoniumbenzoat (C28H34N2O3) ist eine chemische Verbindung, die für ihren extrem bitteren Geschmack bekannt ist, der selbst in winzigen Konzentrationen wahrnehmbar ist. Entdeckt wurde es 1958 von Macfarlan Smith und gilt als die bitterste Verbindung, die der Wissenschaft bekannt ist . Seine Hauptfunktion ist die als Aversionsmittel, das die Einnahme potenziell schädlicher Substanzen verhindert. Aufgrund seiner Wirksamkeit wird es in vielen Konsumgütern eingesetzt, um die Sicherheit zu erhöhen, indem ein versehentlicher Verzehr verhindert wird .

Vorbereitungsmethoden

Denatoniumbenzoat wird typischerweise durch die Quaternisierung von Lidocain- oder Procain-Derivaten mit Benzylchlorid synthetisiert, gefolgt von der Reaktion mit Natriumbenzoat zur Bildung des Endprodukts . Dieser Prozess beinhaltet:

Quaternisierung: Lidocain- oder Procain-Derivate werden in Gegenwart eines Katalysators mit Benzylchlorid alkyliert.

Ionenaustausch: Die resultierende quaternäre Ammoniumverbindung unterliegt einer Ionenaustauschreaktion mit Natriumbenzoat, um Denatoniumbenzoat zu produzieren.

Analyse Chemischer Reaktionen

Denatoniumbenzoat unterliegt hauptsächlich Ionenaustauschreaktionen. So kann es beispielsweise durch eine Ionenaustauschreaktion mit Natriumsaccharinat in andere Salze wie Denatoniumsaccharinat umgewandelt werden . Die Verbindung ist relativ stabil und unterliegt unter normalen Bedingungen nicht leicht Oxidation oder Reduktion.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Bactericide Development

Denatonium benzoate has been explored as an active ingredient in the formulation of bactericides aimed at controlling plant diseases caused by phytopathogens. Research indicates that it exhibits significant inhibitory activity against various plant pathogenic fungi, making it a promising candidate for sustainable agricultural practices. The compound's low toxicity and environmental friendliness enhance its appeal as an alternative to traditional chemical bactericides, which often contribute to resistance and ecological damage .

Case Study: Efficacy Against Phytopathogens

In a study focusing on its antibacterial properties, this compound demonstrated a suppression ratio of up to 99% against several pathogens, including Botrytis cinerea and Fusarium graminearum, when used at concentrations between 5 mM and 10 mM. This efficacy positions this compound as a viable option for integrating into integrated pest management strategies aimed at reducing chemical residues in food products .

Healthcare Applications

Influence on Ingestive Behavior

Recent studies have investigated the effects of this compound on gastrointestinal motility and appetite regulation. Intragastric administration of the compound has been shown to decrease hunger ratings and influence gut peptide secretion, such as motilin and ghrelin levels. This suggests potential applications in managing appetite and caloric intake, particularly in clinical settings for weight management or obesity treatment .

Case Study: Clinical Trials

A clinical trial involving healthy volunteers revealed that intragastric administration of this compound significantly altered hunger ratings and reduced caloric intake after meals. The findings indicate that this compound may play a role in appetite suppression mechanisms, providing insights into its potential therapeutic uses in metabolic disorders .

Consumer Products

Deterrent in Household Products

this compound is commonly used as a bittering agent in various consumer products to prevent accidental ingestion by children or pets. It is added to household cleaners, antifreeze, and other toxic substances where ingestion could pose serious health risks. The compound's effectiveness as a deterrent is well-documented; even small concentrations can impart a strong bitter taste that discourages consumption .

Case Study: Safety Regulations

The addition of this compound to liquid detergents has been studied extensively to assess its effectiveness in reducing accidental poisonings. Research indicates that while it significantly decreases the likelihood of ingestion, it does not completely eliminate the risk, highlighting the importance of continued safety measures in product formulation .

Environmental Monitoring

Indicator for Contaminants

this compound has also found applications in environmental science as an indicator for monitoring contaminants in water systems. Its presence can serve as a marker for pollution from household products and industrial waste, aiding in the assessment of water quality and safety .

Summary Table of Applications

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Denatoniumbenzoat wird häufig mit anderen Bitterstoffen wie Denatoniumsaccharinat, Procain und Benzocain verglichen. Obwohl alle diese Verbindungen eine ähnliche quaternäre Ammoniumstruktur aufweisen, zeichnet sich Denatoniumbenzoat durch seine beispiellose Bitterkeit aus . Denatoniumsaccharinat beispielsweise ist eine weitere hochbittere Verbindung, wird aber in anderen Anwendungen eingesetzt .

Ähnliche Verbindungen

- Denatoniumsaccharinat

- Procain

- Benzocain

Die extreme Bitterkeit und Vielseitigkeit von Denatoniumbenzoat in verschiedenen Anwendungen machen es zu einer einzigartigen und wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in der Industrie.

Biologische Aktivität

Denatonium benzoate (DB) is recognized as the most bitter compound known, extensively used as a bittering agent in various products to deter ingestion. Beyond its application in consumer products, DB has garnered attention for its biological activities, particularly its effects on cellular pathways, gastrointestinal motility, and potential therapeutic implications.

Bitter Taste Receptor Activation

this compound functions primarily as an agonist for bitter taste receptors (TAS2Rs). These receptors are not only present in the taste buds but are also expressed in various tissues, including the gastrointestinal tract, pancreas, and even hematopoietic stem cells. The activation of TAS2Rs by DB has been linked to several physiological responses:

- Cellular Signaling : DB activates downstream signaling pathways that lead to apoptosis and autophagy in specific cell types, such as epithelial cells in the heart and kidneys of chickens .

- Gastrointestinal Effects : Intragastric administration of DB has been shown to influence gut peptide secretion and modify gastrointestinal motility. Specifically, it decreases hunger ratings and alters motility patterns, suggesting a role in appetite regulation .

1. Cardiac and Renal Impact in Chickens

A study involving dietary supplementation of DB in chickens revealed that higher doses led to oxidative stress and damage to heart and kidney tissues. The mRNA expressions of apoptosis and autophagy-related genes were significantly altered, indicating that DB can induce cellular stress responses .

| Dose (mg/kg) | Heart mRNA Expression | Kidney mRNA Expression | Growth Impact |

|---|---|---|---|

| 5 | Moderate | Moderate | Minimal |

| 20 | High | High | Reduced |

| 100 | Very High | Very High | Significant Reduction |

2. Respiratory Reactions

In a clinical case, a healthcare worker developed acute asthma symptoms following exposure to DB during fit testing for respirators. This incident highlights potential allergic reactions associated with inhalation of DB aerosols, especially in individuals with pre-existing sensitivities .

3. Effects on Stem Cells

Research indicates that DB exposure can exert antiproliferative effects on umbilical cord blood-derived CD34+ stem cells. This effect is particularly pronounced on undifferentiated progenitor cells, suggesting that DB may influence stem cell fate through TAS2R activation .

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In a histamine-induced inflammation model using rats, DB demonstrated significant anti-inflammatory activity by reducing paw edema and inhibiting spontaneous muscle contractions in gastric smooth muscle strips .

| Time (min) | Paw Edema Reduction (%) |

|---|---|

| 15 | 60 |

| 30 | 50 |

| 60 | 70 |

Eigenschaften

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTINHYPRWEBQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034376 | |

| Record name | Denatonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless solid; [EFSA: DAR - Vol. 1] | |

| Record name | Denatonium benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3734-33-6 | |

| Record name | Denatonium benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3734-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denatonium benzoate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENATONIUM BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DENATONIUM BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Denatonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Denatonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENATONIUM BENZOATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5BA6GAF1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.